molecular formula C16H17N3O2S B601801 4-Desmethoxy Omeprazole CAS No. 110374-16-8

4-Desmethoxy Omeprazole

Cat. No.: B601801
CAS No.: 110374-16-8
M. Wt: 315.4 g/mol
InChI Key: ZMXZYNHJPJEPAE-UHFFFAOYSA-N
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Scientific Research Applications

4-Desmethoxy Omeprazole has several scientific research applications, including:

Mechanism of Action

Target of Action

4-Desmethoxy Omeprazole is the active metabolite of Omeprazole . The primary target of this compound is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is located in the gastric parietal cells and is responsible for the final step in the production of gastric acid .

Mode of Action

This compound acts as a proton pump inhibitor (PPI) . It works by selectively and irreversibly inhibiting the H+/K+ ATPase enzyme system . This inhibition is competitive, meaning the compound competes with other substrates for binding to the enzyme .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, creating a less acidic environment in the stomach . The compound’s action affects the biochemical pathway of gastric acid production, specifically the final step carried out by the H+/K+ ATPase .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of Omeprazole, it is formed in the body through the metabolic activity of cytochrome P450 (CYP) isomers, specifically CYP2C19 and CYP3A4 .

Result of Action

The primary result of this compound’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, which can help in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and other diseases characterized by excessive gastric acid .

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These may include the pH of the stomach, the presence of food, and the individual’s metabolic rate . .

Biochemical Analysis

Biochemical Properties

It is known that omeprazole, the parent compound, is a selective and irreversible inhibitor of the gastric H+/K+ ATPase pump . It is a racemic mixture of two enantiomers, which are prodrugs of the active sulfonamide formed by acid-stimulated conversion . Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .

Cellular Effects

It is known that omeprazole, the parent compound, has significant effects on gastric cells, particularly parietal cells, where it inhibits the H+/K+ ATPase pump, thereby reducing gastric acid secretion .

Molecular Mechanism

It is known that omeprazole, the parent compound, exerts its effects at the molecular level by irreversibly inhibiting the gastric H+/K+ ATPase pump .

Temporal Effects in Laboratory Settings

It is known that omeprazole, the parent compound, has a long-lasting effect on gastric acid secretion due to its irreversible inhibition of the H+/K+ ATPase pump .

Dosage Effects in Animal Models

It is known that omeprazole, the parent compound, has a dose-dependent effect on gastric acid secretion in animal models .

Metabolic Pathways

It is known that omeprazole, the parent compound, is extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .

Transport and Distribution

It is known that omeprazole, the parent compound, is well-absorbed in the stomach and small intestine .

Subcellular Localization

It is known that omeprazole, the parent compound, exerts its effects primarily in the parietal cells of the stomach, where it inhibits the H+/K+ ATPase pump .

Preparation Methods

The preparation of 4-Desmethoxy Omeprazole involves several synthetic routes and reaction conditions. One common method is the conversion of omeprazole into its desmethoxy derivative through a series of chemical reactions. The process typically involves the removal of the methoxy group from the omeprazole molecule under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the compound.

Chemical Reactions Analysis

4-Desmethoxy Omeprazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-Desmethoxy Omeprazole is similar to other proton pump inhibitors such as esomeprazole, lansoprazole, pantoprazole, and rabeprazole. it is unique due to its specific structure and the absence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties . The similar compounds include:

  • Esomeprazole
  • Lansoprazole
  • Pantoprazole
  • Rabeprazole

These compounds share a common mechanism of action but differ in their chemical structures and specific interactions with the gastric H+/K+ ATPase pump.

Properties

IUPAC Name

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXZYNHJPJEPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110374-16-8
Record name H-180/29
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H-180/29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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